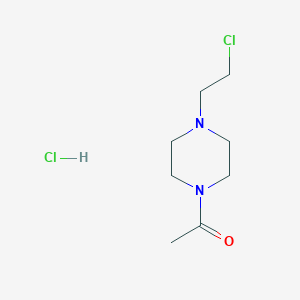

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Descripción

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (CAS: 92928-18-2; molecular formula: C₈H₁₆Cl₂N₂O) is a piperazine derivative synthesized via chlorination, cyclization, and acylation of bis(2-chloroethyl)amine hydrochloride and p-aminophenol . The process yields 37.5%, with structural confirmation by IR and ¹H NMR spectroscopy . Its acetyl and 2-chloroethyl substituents confer unique physicochemical and reactivity profiles, distinguishing it from other piperazine derivatives.

Propiedades

IUPAC Name |

1-[4-(2-chloroethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYABQUJKMRQKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590432 | |

| Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92928-18-2 | |

| Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92928-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride typically involves the alkylation of piperazine derivatives. One common method starts with the reaction of 1-acetylpiperazine with 2-chloroethyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Análisis De Reacciones Químicas

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield piperazine derivatives.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is characterized by the molecular formula and a molecular weight of 227.13 g/mol. It features a piperazine ring substituted with an acetyl group and a chloroethyl moiety, enhancing its solubility and reactivity in biological systems. The compound is typically encountered as a hydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various applications in research and industry.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a candidate for developing compounds with potential antitumor activity. Research indicates that it may act as an inhibitor for enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs), which are crucial in regulating gene expression and neurotransmitter breakdown, respectively.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. However, the mechanisms underlying this activity remain poorly understood, necessitating further investigation to elucidate its effectiveness in clinical settings.

DNA Damage Studies

The compound has also been explored for its potential role in studying DNA damage mechanisms and cell death pathways. These applications are still in the early stages, highlighting the need for additional research to confirm its utility in these areas.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Activity : A study published in the International Journal of Molecular Sciences screened various piperazine derivatives, including those structurally similar to 1-Acetyl-4-(2-chloroethyl)piperazine, for their selective cytotoxic activity against breast cancer cells (MCF7). The findings indicated that certain derivatives exhibited significant anticancer properties, suggesting that 1-Acetyl-4-(2-chloroethyl)piperazine could be a valuable candidate for further development in cancer therapy .

- Enzyme Interaction Studies : Research focusing on enzyme interactions has demonstrated that this compound may influence enzyme activity and protein stability. These findings could pave the way for understanding its role in various biological processes.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Key Observations:

- Synthetic Efficiency: The target compound’s yield (37.5%) is lower than methods using bis(2-chloroethyl)amine HCl, which are noted for high yields and operational ease .

- Substituent Impact : The acetyl group in the target compound may enhance solubility compared to aryl-substituted derivatives (e.g., 1-(3-chlorophenyl)piperazine HCl) .

Physicochemical and Spectral Properties

- NMR Shifts : Piperazine hydrochloride derivatives exhibit deshielding in ¹H NMR (δ 3.11 for piperazine HCl vs. δ 2.74 for free piperazine) . The acetyl group in the target compound likely further deshields adjacent protons, though specific data are unavailable in the evidence.

- Solubility and Partitioning : Similar acetylated piperazines (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) show moderate water solubility and logP values influenced by substituents .

Commercial and Industrial Relevance

- Cost and Availability : 1-(2-Chloroethyl)-4-methylpiperazine HCl is commercially available at ~€52/g , whereas the target compound’s commercial status is unspecified.

- Applications: Piperazine derivatives are used in drug intermediates (e.g., antipsychotics, antifungals) and membrane technologies (e.g., lithium separation) .

Actividad Biológica

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (ACEPC) is a piperazine derivative with notable biological activities that have been the subject of various scientific investigations. This article provides an overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 227.13 g/mol. It appears as a white crystalline solid, soluble in water and methanol. The compound features an acetyl group and a chloroethyl substituent on the piperazine ring, which contribute to its biological properties.

Research indicates that ACEPC may function as an inhibitor for several key enzymes:

- Histone Deacetylases (HDACs) : These enzymes play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered gene expression profiles, potentially impacting cancer cell proliferation and survival.

- Monoamine Oxidases (MAOs) : These enzymes are involved in the breakdown of neurotransmitters in the brain. Inhibition of MAOs may enhance neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

ACEPC has demonstrated antimicrobial properties against various bacterial and fungal strains. However, the specific mechanisms underlying this activity remain poorly understood and warrant further investigation.

Potential Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

- Cancer Therapy : Due to its HDAC inhibitory effects, ACEPC is being explored for its potential antitumor activity. It may serve as a candidate for developing novel cancer treatments.

- Neurodegenerative Diseases : By modulating neurotransmitter levels through MAO inhibition, ACEPC may offer therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Study on Antimicrobial Effects

A study investigating the antimicrobial efficacy of ACEPC found that it exhibited significant activity against certain strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated that ACEPC could be effective in treating infections caused by resistant strains.

HDAC Inhibition Research

In a pharmacological evaluation, ACEPC was shown to inhibit HDAC activity in vitro, leading to increased acetylation of histones. This change in histone modification correlated with reduced proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-4-(2-chloroethyl)piperazine | Methyl group instead of acetyl; potential CNS activity | |

| 1-Acetylpiperazine | Lacks chloroethyl group; simpler structure | |

| 4-(2-Chloroethyl)piperazine | Directly related; lacks acetyl functionality |

The unique combination of an acetyl group and a chloroethyl substituent in ACEPC may confer distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research.

Q & A

Q. What are the established synthetic routes for 1-acetyl-4-(2-chloroethyl)piperazine hydrochloride?

The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

- Step 1 : Introduction of the acetyl group via reaction with acetyl chloride under basic conditions (e.g., triethylamine) to form the 1-acetylpiperazine intermediate .

- Step 2 : Chloroethylation at the 4-position using 2-chloroethyl chloride or a related alkylating agent, often in anhydrous solvents like dichloromethane or THF .

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid in ethanol . Purity (>95%) is confirmed by HPLC, and intermediates are characterized via H/C NMR and mass spectrometry .

Q. How is the compound characterized spectroscopically?

- NMR : H NMR typically shows signals for the acetyl group (δ ~2.1 ppm, singlet), piperazine protons (δ ~2.5–3.5 ppm), and the chloroethyl moiety (δ ~3.6–3.8 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z corresponding to [M+H] (calculated for CHClNO·HCl: 235.1/237.1 isotopic pattern) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~750 cm (C-Cl stretch) are diagnostic .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Hydrolysis of the chloroethyl group is a key degradation pathway, so moisture must be minimized. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during chloroethylation?

- Solvent Choice : Anhydrous THF or dichloromethane reduces competing hydrolysis of the chloroethyl reagent .

- Temperature Control : Maintaining 0–5°C during alkylation suppresses side reactions (e.g., over-alkylation or N-oxide formation) .

- Stoichiometry : A 1.2:1 molar ratio of 2-chloroethyl chloride to 1-acetylpiperazine maximizes yield (~85%) while limiting di-substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol removes residual impurities .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

- Contamination Check : Verify solvent purity (e.g., deuterated solvent peaks in NMR) and exclude moisture-induced degradation .

- Dynamic Effects : Piperazine ring puckering or rotameric equilibria can cause split signals; variable-temperature NMR (e.g., 25–60°C) clarifies conformational dynamics .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or salt form (e.g., hydrochloride vs. free base) .

Q. What computational modeling approaches predict the compound’s reactivity or binding interactions?

- DFT Calculations : Optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., chloroethyl group as a leaving group) .

- Molecular Docking : Screen against biological targets (e.g., GPCRs or kinases) using software like AutoDock Vina, focusing on the acetyl-piperazine moiety’s hydrogen-bonding capacity .

- MD Simulations : Assess stability in aqueous vs. lipid environments to guide formulation studies (e.g., solubility correlates with LogP ~1.2) .

Methodological Considerations

Q. How to analyze batch-to-batch variability in synthetic yield?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, temperature, reagent ratio). ANOVA identifies significant factors .

- Quality Control : Implement UPLC-MS for rapid purity assessment (retention time ~3.2 min under C18 column conditions) .

Q. What strategies mitigate toxicity risks during in vitro studies?

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure (irritation risks noted in SDS) .

- Waste Neutralization : Treat aqueous waste with 10% NaOH to hydrolyze residual chloroethyl groups before disposal .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.